1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate
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Overview
Description
1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of fluorine atoms in the structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoromethylating agent with a suitable azaspiro compound. The reaction conditions often require the use of a base and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-azaspiro ketones, while reduction may produce difluoro-azaspiro alcohols.
Scientific Research Applications
1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride
- 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
- 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate
Uniqueness
1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate is unique due to the presence of both difluoro and trifluoroacetate groups, which impart distinct chemical properties. These properties make it particularly useful in applications requiring high stability and reactivity.
Properties
IUPAC Name |
2,2-difluoro-5-azaspiro[2.3]hexane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N.C2HF3O2/c6-5(7)1-4(5)2-8-3-4;3-2(4,5)1(6)7/h8H,1-3H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNSJPCIFWYWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(F)F)CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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